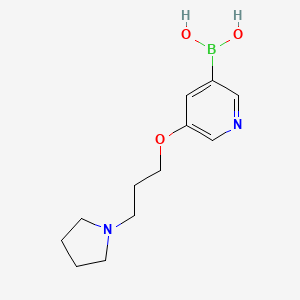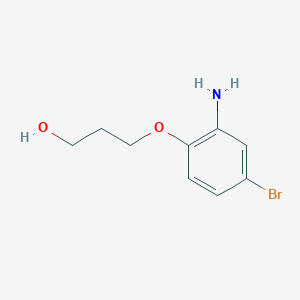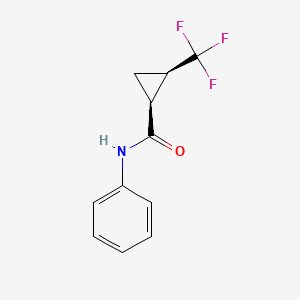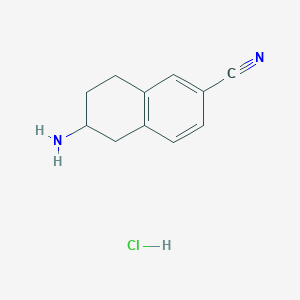
5-(2-Amino-3-hydroxybutoxy)-2-fluorobenzoicacid,trifluoroaceticacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-amino-3-hydroxybutoxy)-2-fluorobenzoic acid; trifluoroacetic acid is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of both amino and hydroxy groups, along with a fluorinated aromatic ring, makes it a versatile molecule for chemical modifications and reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-amino-3-hydroxybutoxy)-2-fluorobenzoic acid typically involves multiple steps, starting from readily available precursors. One common approach is the nucleophilic substitution reaction where a fluorobenzoic acid derivative is reacted with an amino alcohol under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the nucleophilic attack on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to scale up the production while maintaining the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-amino-3-hydroxybutoxy)-2-fluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
5-(2-amino-3-hydroxybutoxy)-2-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of 5-(2-amino-3-hydroxybutoxy)-2-fluorobenzoic acid involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with biological macromolecules, influencing their activity. The fluorinated aromatic ring can interact with hydrophobic pockets in proteins, potentially altering their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-amino-3-hydroxybutanoic acid: Shares the amino and hydroxy functional groups but lacks the fluorinated aromatic ring.
Fluorobenzoic acid derivatives: Contain the fluorinated aromatic ring but may not have the amino and hydroxy groups.
Uniqueness
5-(2-amino-3-hydroxybutoxy)-2-fluorobenzoic acid is unique due to the combination of its functional groups, which allows for diverse chemical reactivity and potential applications. The presence of both amino and hydroxy groups, along with a fluorinated aromatic ring, distinguishes it from other similar compounds and enhances its versatility in various fields.
Eigenschaften
Molekularformel |
C13H15F4NO6 |
|---|---|
Molekulargewicht |
357.25 g/mol |
IUPAC-Name |
5-(2-amino-3-hydroxybutoxy)-2-fluorobenzoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C11H14FNO4.C2HF3O2/c1-6(14)10(13)5-17-7-2-3-9(12)8(4-7)11(15)16;3-2(4,5)1(6)7/h2-4,6,10,14H,5,13H2,1H3,(H,15,16);(H,6,7) |
InChI-Schlüssel |
IWFXAGJALHSNMK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(COC1=CC(=C(C=C1)F)C(=O)O)N)O.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Oxa-3-azabicyclo[2.2.1]hept-5-ene;hydrochloride](/img/structure/B13548266.png)

![2-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-6-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13548287.png)
![2-{4-Chlorothieno[2,3-d]pyrimidin-2-yl}pyridine](/img/structure/B13548289.png)


![1-[2-(2-Methyl-1,3-thiazol-4-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B13548302.png)

![[2-(Hydroxymethyl)azetidin-2-yl]methanol](/img/structure/B13548322.png)

![6-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine hydrochloride](/img/structure/B13548337.png)
![Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(4-fluorophenyl)cyclobutane-1-carboxylicacid,trans](/img/structure/B13548351.png)

![(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-tert-butylphenyl)propanoic acid](/img/structure/B13548360.png)
